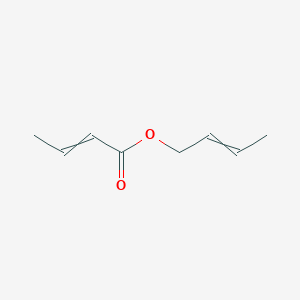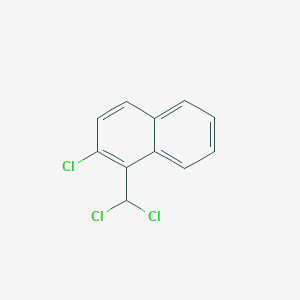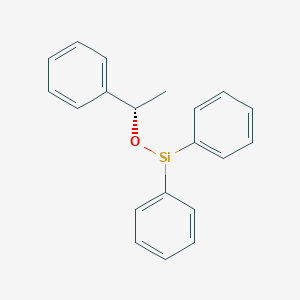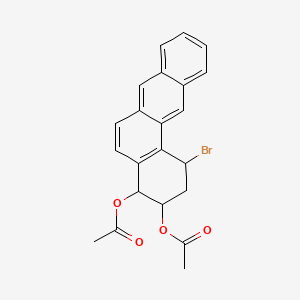
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbonBenz(a)anthracene itself is known for its carcinogenic properties and is found in tobacco smoke and other sources of incomplete combustion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate typically involves multiple steps. One common method includes the bromination of benz(a)anthracene followed by dihydroxylation and acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation . The final acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential hazards. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to produce this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various epoxides and quinones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, quinones, and substituted derivatives of benz(a)anthracene.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate involves its metabolic activation to form reactive intermediates, such as diol-epoxides. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially cancer . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A related compound with four fused benzene rings, also known for its carcinogenicity.
Dibenz(a,h)anthracene: A compound with five fused benzene rings, exhibiting similar biological activities.
Uniqueness
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and bromo groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
80399-25-3 |
|---|---|
Fórmula molecular |
C22H19BrO4 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(4-acetyloxy-1-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17(22(20)27-13(2)25)8-7-16-9-14-5-3-4-6-15(14)10-18(16)21/h3-10,19-20,22H,11H2,1-2H3 |
Clave InChI |
UVOQAGPPNJETDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
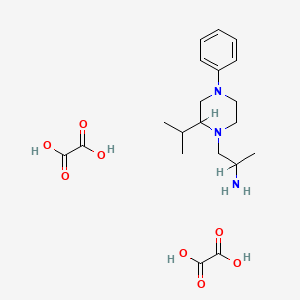
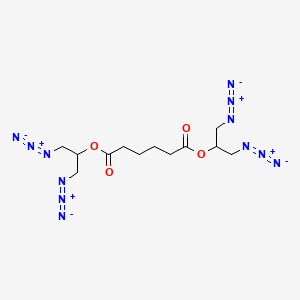
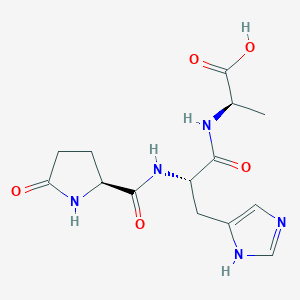
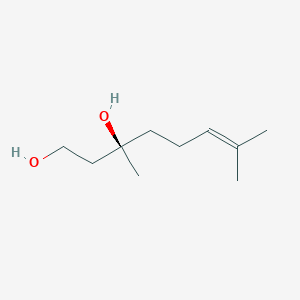
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
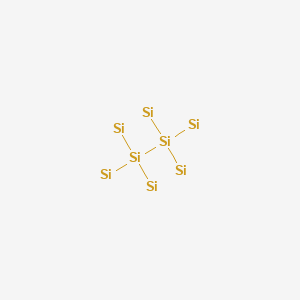
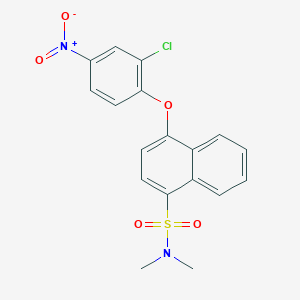
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
